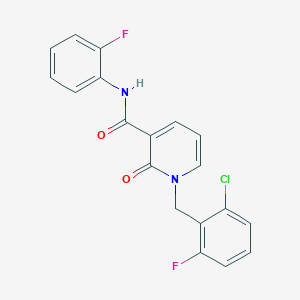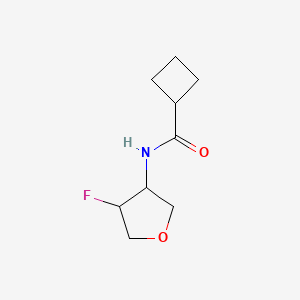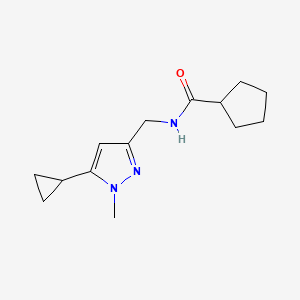
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is a type of cyclopentanecarboxamide that has a pyrazole ring attached to it. It is commonly referred to as CPPC and is known for its unique properties that make it suitable for various scientific research applications.
科学的研究の応用
Synthesis and Characterization
Research has focused on the synthesis and characterization of similar compounds, illustrating the methodology for obtaining pyrazole derivatives with potential biological activities. For instance, studies on the synthesis and analytical characterization of pyrazole-containing synthetic cannabinoids, like 3,5-AB-CHMFUPPYCA, highlight the importance of accurate identification of these compounds for pharmacological study and forensic analysis (McLaughlin et al., 2016). Such research is critical for developing targeted synthetic pathways and understanding the structural basis of their activities.
Metabolic and Pharmacokinetic Studies
Investigations into the metabolism of synthetic cannabinoids provide insights into their pharmacokinetic profiles, which are essential for determining their therapeutic potential and safety. Franz et al. (2017) detailed the in vitro metabolism of synthetic cannabinoids, shedding light on their metabolic pathways and the formation of metabolites, which could serve as markers for drug use in clinical diagnostics (Franz et al., 2017).
Biological Activities and Therapeutic Potential
The exploration of biological activities, such as the inhibition of cyclooxygenase-2 (COX-2), is pivotal for the development of new therapeutic agents. Penning et al. (1997) highlighted the discovery of celecoxib, a COX-2 inhibitor, which stemmed from extensive structure-activity relationship (SAR) studies of pyrazole derivatives, demonstrating the potential of such compounds in treating inflammation and pain (Penning et al., 1997).
Antagonistic Activities
Pyrazole derivatives have been studied for their antagonistic activities against cannabinoid receptors, offering insights into their potential therapeutic applications in modulating cannabinoid signaling pathways. Lan et al. (1999) discussed the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing a foundation for developing drugs to counteract the psychoactive effects of cannabinoids (Lan et al., 1999).
作用機序
Target of Action
The primary target of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that the compound binds to the active site of cdk2, inhibiting its activity and thus interfering with cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell division and proliferation
Result of Action
The inhibition of CDK2 by N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide results in the arrest of cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
特性
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-13(10-6-7-10)8-12(16-17)9-15-14(18)11-4-2-3-5-11/h8,10-11H,2-7,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGJWZAHHXTTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2CCCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)

![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)
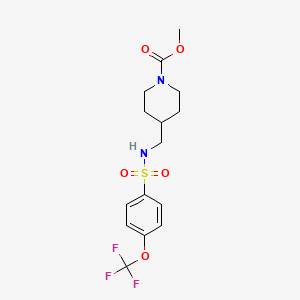
![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)
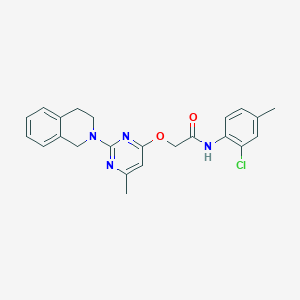
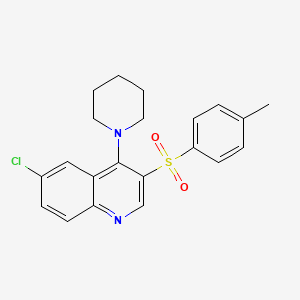
![(E)-2-(sec-butylamino)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2478892.png)
